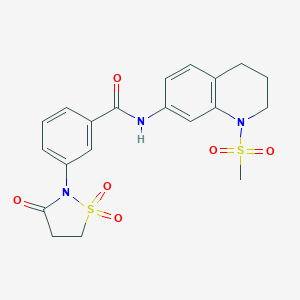

N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide, also known as QNZ, is a synthetic compound that has been widely used in scientific research. QNZ is a potent inhibitor of nuclear factor kappa B (NF-κB), a transcription factor that plays a crucial role in regulating the immune response, inflammation, and cell survival.

Mécanisme D'action

N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide exerts its biological effects by inhibiting the activation of NF-κB, a transcription factor that regulates the expression of genes involved in the immune response, inflammation, and cell survival. NF-κB is activated by various stimuli, such as cytokines, growth factors, and microbial products, and plays a critical role in the pathogenesis of many diseases. N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide binds to the NF-κB essential modulator (NEMO), a regulatory subunit of the NF-κB pathway, and prevents the activation of NF-κB by blocking the phosphorylation and degradation of the inhibitor of κB (IκB).

Biochemical and Physiological Effects:

N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide has been shown to have various biochemical and physiological effects, depending on the cell type and experimental conditions. In cancer cells, N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide inhibits the proliferation, invasion, and metastasis of cancer cells by inducing apoptosis and cell cycle arrest. N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide also enhances the sensitivity of cancer cells to chemotherapy and radiation therapy. In immune cells, N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide suppresses the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibits the activation and differentiation of T cells and B cells. N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide also reduces the production of autoantibodies and ameliorates the symptoms of autoimmune disorders. In viral infections, N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide inhibits the replication and transcription of viral genes by blocking the activation of NF-κB.

Avantages Et Limitations Des Expériences En Laboratoire

N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide has several advantages for lab experiments, such as its high potency, specificity, and stability. N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide is also readily available and can be easily synthesized or purchased from commercial sources. However, N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide has some limitations, such as its potential cytotoxicity, off-target effects, and variable pharmacokinetics. N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide should be used at appropriate concentrations and in combination with other inhibitors or compounds to minimize its adverse effects and enhance its efficacy.

Orientations Futures

N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide has great potential for further research and development in various fields. Some possible future directions for N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide research include:

1. Investigating the molecular mechanisms of N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide action and its interaction with other signaling pathways.

2. Developing more potent and selective N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide derivatives for specific disease targets.

3. Evaluating the safety and efficacy of N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide in preclinical and clinical trials for various diseases.

4. Exploring the synergistic effects of N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide with other drugs or therapies in combination treatments.

5. Developing novel drug delivery systems for N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide to improve its pharmacokinetics and bioavailability.

Conclusion:

In conclusion, N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide is a synthetic compound that has been widely used in scientific research for its potent inhibition of NF-κB and its potential therapeutic applications in various diseases. N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide has several advantages and limitations for lab experiments and has great potential for further research and development. N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide represents a promising avenue for the development of novel drugs and therapies for cancer, autoimmune disorders, and infectious diseases.

Méthodes De Synthèse

The synthesis of N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide involves several steps, starting with the reaction of 7-chloro-3,4-dihydroquinoline with methylsulfonyl chloride to form 7-chloro-3,4-dihydro-1-methylsulfonyl-quinoline. This intermediate is then reacted with 3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzoic acid to form N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide. The purity and yield of N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide can be improved by using various purification techniques, such as column chromatography and recrystallization.

Applications De Recherche Scientifique

N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and infectious diseases. In cancer research, N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide has been shown to inhibit the proliferation and metastasis of cancer cells by blocking the NF-κB pathway. N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide has also been investigated as a potential treatment for autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis, by suppressing the immune response. In infectious disease research, N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide has been found to inhibit the replication of viruses, such as HIV and hepatitis B virus, by blocking the NF-κB pathway.

Propriétés

Nom du produit |

N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide |

|---|---|

Formule moléculaire |

C20H21N3O6S2 |

Poids moléculaire |

463.5 g/mol |

Nom IUPAC |

N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide |

InChI |

InChI=1S/C20H21N3O6S2/c1-30(26,27)22-10-3-5-14-7-8-16(13-18(14)22)21-20(25)15-4-2-6-17(12-15)23-19(24)9-11-31(23,28)29/h2,4,6-8,12-13H,3,5,9-11H2,1H3,(H,21,25) |

Clé InChI |

JFKGIOYYALMNCO-UHFFFAOYSA-N |

SMILES |

CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC(=CC=C3)N4C(=O)CCS4(=O)=O |

SMILES canonique |

CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC(=CC=C3)N4C(=O)CCS4(=O)=O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methylpropyl 4-[5-amino-4-(1-methylbenzimidazol-2-yl)-3-oxo-2H-pyrrol-1-yl]benzoate](/img/structure/B253970.png)

![Ethyl 5-hydroxy-2-methyl-4-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1-benzofuran-3-carboxylate](/img/structure/B253976.png)

![N-benzyl-4-{[benzyl(methyl)amino]methyl}-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide](/img/structure/B253977.png)

![2-[2-(2-ethoxyanilino)-2-oxoethyl]sulfonyl-N-phenylacetamide](/img/structure/B253979.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3-methylphenoxy)butanamide](/img/structure/B253983.png)

![N-[2-(6-fluoro-1H-benzimidazol-2-yl)ethyl]-3-methylbutanamide](/img/structure/B253985.png)

![2-[(2-Methoxy-5-methylphenyl)methyl]pyrrolidine](/img/structure/B253987.png)